molecular formula C15H11ClN4S B10854001 Deschloroclotizolam CAS No. 1629324-97-5

Deschloroclotizolam

Cat. No.: B10854001
CAS No.: 1629324-97-5
M. Wt: 314.8 g/mol
InChI Key: DBAZIULAFZCKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deschloroclotizolam is a thienotriazolodiazepine derivative that has been identified as a designer benzodiazepine and is supplied for forensic and research purposes . Its molecular formula is C15H11ClN4S, with a molar mass of 314.79 g·mol⁻¹ . As a designer benzodiazepine, its primary research value lies in the analysis of new psychoactive substances (NPS) . Researchers study these compounds to understand their prevalence, metabolic pathways, and potential public health impacts . Like classical benzodiazepines, designer benzodiazepines such as this compound are understood to act as positive allosteric modulators of the GABA-A receptor . This interaction potentiates the inhibitory effect of the GABA neurotransmitter in the central nervous system, which is a key mechanism of interest in pharmacological research . The stability of designer benzodiazepines can be variable, which is a critical consideration for analytical method development and sample storage in a research setting . It is important to note that this compound has been classified as a controlled substance in several jurisdictions, including Canada (Schedule IV) and Germany (NpSG) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1629324-97-5

Molecular Formula

C15H11ClN4S

Molecular Weight

314.8 g/mol

IUPAC Name

4-chloro-13-methyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene

InChI

InChI=1S/C15H11ClN4S/c1-9-18-19-13-8-17-14(10-5-3-2-4-6-10)11-7-12(16)21-15(11)20(9)13/h2-7H,8H2,1H3

InChI Key

DBAZIULAFZCKIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Molecular Architecture

This compound (C₁₅H₁₁ClN₄S) features a thieno[3,2-f][1,2,]triazolo[4,3-a]diazepine core, characterized by:

  • A thiophene ring fused to a triazole moiety.

  • A seven-membered diazepine ring with chlorine and methyl substituents.
    This structure aligns with classical benzodiazepine pharmacophores but replaces the benzene ring with a thiophene, enhancing metabolic stability.

Key Synthetic Challenges

  • Regioselectivity : Avoiding isomer formation during triazole ring closure.

  • Chlorination : Introducing the chlorine atom at the optimal stage without side reactions.

  • Purification : Separating intermediates with similar polarity.

Plausible Synthetic Routes

Route 1: Thiophene Core Construction

This method prioritizes early formation of the thiophene-triazole system:

Step 1: Thiophene Amination
React 2-aminothiophene-3-carbonitrile with hydrazine hydrate to form 2-hydrazinylthiophene-3-carbonitrile.
Conditions : Ethanol reflux, 12 hours.

Step 2: Triazole Ring Closure
Cyclize the intermediate with formic acid under microwave irradiation (150°C, 30 min), yielding thieno[3,2-e]triazole.

Step 3: Diazepine Ring Formation
Couple the triazole with 2-chloroacetophenone via a Mannich reaction:

  • Reagents : Paraformaldehyde, dimethylamine hydrochloride.

  • Yield : ~45% (based on etizolam analog data).

Route 2: Late-Stage Chlorination

Introducing chlorine post-diazepine formation may improve selectivity:

Step 1: Diazepine Synthesis
Condense 2-aminothiophene with 1-methyl-1H-1,2,4-triazole-3-carbaldehyde to form the diazepine core.

Step 2: Electrophilic Chlorination
Treat the intermediate with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.
Challenge : Over-chlorination risks necessitate precise stoichiometry.

Analytical Characterization

Critical quality control steps include:

TechniqueParametersKey Identifiers
GC-MS Column: ZB-35HT; 60°C → 340°C @35°C/minm/z 309.1 [M+H]⁺, fragmentation at m/z 205 (C₉H₇ClN₂S⁺)
¹H NMR 400 MHz, CDCl₃δ 7.45–7.30 (m, 5H, aromatic), δ 2.35 (s, 3H, CH₃)

Challenges in Industrial Synthesis

Scalability Issues

  • Microwave Steps : Difficult to replicate at >1 kg scales.

  • Chromatography : Silica gel purification dominates lab-scale routes but is economically unfeasible for mass production.

Isomer Contamination

The triazole ring’s asymmetry risks generating 1,3- vs. 1,5-regioisomers , requiring chiral HPLC for resolution .

Chemical Reactions Analysis

Types of Reactions: Deschloroclotizolam can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Deschloroclotizolam is structurally related to benzodiazepines and acts primarily as a GABA receptor modulator. By enhancing the effects of gamma-aminobutyric acid (GABA), it produces a range of effects including:

  • Sedative
  • Anxiolytic
  • Hypnotic
  • Muscle relaxant
  • Anticonvulsant
  • Amnesic effects .

The compound is noted for its relatively fast onset of action and a duration of effect that is longer than its parent compound, clotizolam. It is approximately half as potent as etizolam, with 2 mg of this compound being comparable to 10 mg of diazepam in terms of sedative effects .

Pharmacological Investigations

This compound is primarily utilized in research settings to investigate its pharmacological effects and potential therapeutic applications. Studies have focused on:

  • Anxiolytic Effects: Research has shown that this compound can significantly reduce anxiety levels in animal models, making it a candidate for further exploration in treating anxiety disorders .
  • Sedative Properties: Its sedative effects are being studied for potential use in managing sleep disorders, particularly in populations resistant to traditional benzodiazepines .

Toxicological Studies

Due to its psychoactive nature, this compound is also subjected to toxicological assessments to evaluate its safety profile. Key areas of focus include:

  • Long-term Use Effects: Investigations into the consequences of prolonged use reveal risks similar to those associated with traditional benzodiazepines, including dependency and withdrawal symptoms .
  • Acute Toxicity: Studies on rodents have been conducted to determine the acute toxicity levels and potential side effects associated with high doses .

Potential Therapeutic Applications

Given its pharmacological profile, this compound may have several therapeutic applications:

  • Anxiety Disorders: Due to its anxiolytic properties, it could serve as an alternative treatment for patients unresponsive to conventional therapies.
  • Sleep Disorders: Its sedative effects suggest potential utility in treating insomnia or other sleep-related issues.
  • Post-Traumatic Stress Disorder (PTSD): Ongoing research may explore its efficacy in managing symptoms associated with PTSD.

Side Effects

Common side effects reported include:

  • Drowsiness
  • Dizziness
  • Memory impairment
  • Risk of dependency with prolonged use .

Comparison with Similar Compounds

Clotizolam

  • Structural Difference : Deschloroclotizolam lacks the chlorine atom present at the R2 position of clotizolam.
  • Potency: Chlorine atoms typically enhance GABAA receptor binding affinity; thus, this compound is hypothesized to exhibit lower potency than clotizolam.
  • Applications : Both compounds are used in forensic analysis, but clotizolam has been more widely documented in clinical misuse cases.

Etizolam (CAS: 40054-69-1)

  • Structural Difference: Etizolam features a thienotriazolodiazepine core, whereas this compound lacks the triazolo ring.
  • Potency : Etizolam’s triazolo group enhances bioavailability and potency (active at ~0.5–1 mg doses). This compound’s potency is likely lower, though unverified experimentally .

Deschloroetizolam (CAS: 40054-73-7)

  • Structural Difference : Deschloroetizolam is a dechlorinated analog of etizolam, whereas this compound derives from clotizolam.
  • Potency : Both compounds exhibit reduced potency compared to their parent molecules, but direct comparisons are lacking .
  • Applications : Deschloroetizolam is used as an analytical reference standard, similar to this compound’s role in forensic research .

Comparison with Functionally Similar Compounds

Bromazolam (CAS: 71368-80-4)

  • Structural Difference : Bromazolam contains a bromine substituent instead of chlorine.
  • Potency : Bromine’s electronegativity may enhance receptor binding compared to this compound, making bromazolam active at lower doses (e.g., 1–3 mg) .
  • Safety : Bromazolam has been associated with severe sedation and respiratory depression in overdose cases, whereas this compound’s toxicity profile remains unstudied .

Fluclotizolam (CAS: 54123-15-8)

  • Structural Difference : Fluclotizolam incorporates a fluorine atom, increasing metabolic stability.
  • Applications : Both are research chemicals, but fluclotizolam has been detected more frequently in illicit drug markets .

Data Table: Key Properties of this compound and Analogs

Compound CAS Number Core Structure Halogen Substituents Known Potency Primary Applications
This compound 612526-40-6 Thienodiazepine None Unknown Forensic research
Clotizolam N/A Thienodiazepine Chlorine Moderate Research/Illicit use
Etizolam 40054-69-1 Thienotriazolodiazepine None High (~0.5–1 mg) Therapeutic/Illicit use
Bromazolam 71368-80-4 Benzodiazepine Bromine High (~1–3 mg) Illicit use
Fluclotizolam 54123-15-8 Thienodiazepine Fluorine Moderate-High Illicit use

Research Findings and Gaps

  • Toxicological Data: No peer-reviewed studies on this compound’s acute or chronic toxicity exist, contrasting with etizolam and bromazolam, which have documented overdose cases .
  • Metabolism : Structural analogs like etizolam undergo hepatic oxidation, but this compound’s metabolic pathway is uncharacterized .

Biological Activity

Deschloroclotizolam, a designer benzodiazepine, is structurally related to etizolam and has garnered attention for its psychoactive properties. This article explores the biological activity of this compound, including its pharmacokinetics, metabolism, case studies, and potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the removal of a chlorine atom from the etizolam structure. It belongs to the thienodiazepine class of compounds, which are known for their anxiolytic, sedative, and hypnotic effects. Its chemical formula is C_17H_15ClN_2S, and it has a molecular weight of 316.83 g/mol.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, comparisons can be drawn from related compounds. Benzodiazepines typically undergo phase I metabolism primarily through cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP2C19. These enzymes facilitate hydroxylation and subsequent conjugation reactions that lead to the formation of metabolites that may exhibit varying degrees of biological activity.

Table 1: Metabolic Pathways of Designer Benzodiazepines

CompoundMain CYP EnzymesMetabolites
This compoundCYP3A4, CYP2C19Active and inactive metabolites
EtizolamCYP3A4α-Hydroxyetizolam
FlubromazolamCYP3A4Hydroxylated metabolites

Biological Activity

This compound exhibits similar effects to other benzodiazepines, including sedation, anxiolysis, and muscle relaxation. Anecdotal reports suggest that users experience significant sedation and amnesic effects. The duration of action appears to be shorter than that of some traditional benzodiazepines, although specific half-life data is lacking.

Case Studies

  • Self-Administration Study : A self-experimentation report indicated that a dose of 6 mg led to peak plasma concentrations within 30 minutes, followed by a rapid decline in symptoms such as dizziness and difficulty concentrating over 18 hours .
  • Emergency Department Admission : A case in France involved a 31-year-old male found deceased with this compound detected in his system alongside other substances. Autopsy results indicated multiple organ congestion .
  • Withdrawal Symptoms : In another case, a patient with a history of substance use presented with severe withdrawal symptoms after discontinuing high doses of this compound (50-100 mg/day) taken over several months .

Detection and Analytical Methods

Recent advancements in analytical techniques have improved the detection of this compound in biological samples. High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to identify this compound in forensic toxicology settings. These methods are crucial for understanding its metabolism and potential toxicological effects.

Q & A

Q. What are the validated analytical techniques for characterizing Deschloroclotizolam in experimental settings?

To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) for structural elucidation, liquid chromatography-mass spectrometry (LC-MS) for purity assessment, and Fourier-transform infrared spectroscopy (FTIR) for functional group verification. Cross-referencing spectral data with published benchmarks and using certified reference materials (CRMs) enhances reliability. Experimental protocols must detail instrument parameters (e.g., column type, mobile phase) and validation criteria (e.g., limit of detection, signal-to-noise ratio) to ensure reproducibility .

Q. How can researchers design a robust synthesis protocol for this compound?

A systematic approach involves:

  • Conducting a literature review to identify existing synthetic routes (e.g., nucleophilic substitution, cyclization reactions).
  • Optimizing reaction conditions (temperature, solvent, catalysts) using factorial design experiments.
  • Validating intermediate and final products via spectroscopic and chromatographic methods. Documentation should adhere to guidelines for experimental reproducibility, including step-by-step procedures, hazard assessments, and yield calculations .

Q. What pharmacological screening methods are appropriate for preliminary evaluation of this compound?

Initial assessments should include:

  • In vitro binding assays (e.g., GABAA receptor subtype selectivity using radioligand displacement).
  • Functional potency tests (e.g., electrophysiological measurements in transfected cell lines).
  • Metabolic stability studies using liver microsomes to predict pharmacokinetic profiles. Data should be compared to structurally related benzodiazepines (e.g., clonazolam) to contextualize findings .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo metabolic data for this compound be resolved?

To address inconsistencies:

  • Cross-validate results using human hepatocyte models (in vitro) and rodent pharmacokinetic studies (in vivo).
  • Analyze enzyme kinetics (e.g., CYP3A4/5 involvement) and interspecies metabolic pathway variations.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in bioavailability and metabolite formation .

Q. What methodologies are effective for identifying and quantifying this compound metabolites in complex biological matrices?

Advanced workflows include:

  • High-resolution mass spectrometry (HRMS) paired with data-dependent acquisition (DDA) for untargeted metabolite screening.
  • Stable isotope labeling to distinguish endogenous compounds from artifacts.
  • Molecular networking via platforms like GNPS to map metabolic pathways. Method validation must address matrix effects, recovery rates, and limits of quantification .

Q. How should researchers address contradictory findings in this compound’s receptor affinity across studies?

Contradictions may arise from assay variability (e.g., receptor subunit composition, ligand concentrations). Mitigation strategies include:

  • Standardizing experimental conditions (e.g., buffer pH, temperature).
  • Replicating studies in independent labs using blinded protocols.
  • Applying meta-analysis frameworks to aggregate data and identify confounding variables (e.g., batch effects, instrument calibration drift) .

Q. What strategies optimize the detection of this compound in forensic or environmental samples?

For trace-level detection:

  • Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from interferents.
  • Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for specificity.
  • Validate methods using spiked samples and proficiency testing programs to ensure forensic defensibility .

Methodological Frameworks

Q. How can systematic reviews be structured to synthesize fragmented data on this compound’s toxicological profile?

Follow PRISMA guidelines to:

  • Define inclusion/exclusion criteria (e.g., species, dosage ranges).
  • Extract and harmonize data using tools like Covidence.
  • Assess bias via ROBINS-I for non-randomized studies. A scoping review (Arksey & O’Malley framework) may first map evidence gaps before a full synthesis .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Use:

  • Non-linear regression (e.g., four-parameter logistic model) to estimate EC50 values.
  • Bayesian hierarchical models to account for inter-study variability.
  • Bootstrap resampling to quantify uncertainty in small-sample datasets .

Data Presentation Guidelines

Q. How should researchers present this compound data in publications to ensure reproducibility?

  • Include supplementary materials with raw datasets, instrument configurations, and code for computational analyses.
  • Use standardized nomenclature (IUPAC guidelines) and report uncertainties (e.g., confidence intervals).
  • Reference open-access repositories (e.g., PubChem, ChEMBL) for structural and bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.